molecular formula C12H9F3N2O2S B13686307 Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Cat. No.: B13686307
M. Wt: 302.27 g/mol
InChI Key: MVWZOGDKYXGWTM-UHFFFAOYSA-N
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Description

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate (CAS: 1645962-43-1) is a heterocyclic compound featuring a thiazole ring linked to a trifluoromethyl-substituted pyridine moiety via a carbon–carbon bond. This compound is primarily used in research and development, with applications in medicinal chemistry and agrochemical discovery due to its structural versatility .

Properties

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

ethyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)8-6-20-10(17-8)7-3-4-9(16-5-7)12(13,14)15/h3-6H,2H2,1H3

InChI Key

MVWZOGDKYXGWTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit specific pathways involved in inflammation and neurodegeneration .

Comparison with Similar Compounds

Methyl Ester Derivatives

  • Mthis compound (SY359336): Structural Difference: Replacement of the ethyl ester with a methyl group. Impact: Reduced molecular weight (compared to the ethyl derivative) and altered solubility.

Halogenated Pyridine Analogues

  • Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate (SY359345) :
    • Structural Difference : Substitution of trifluoromethyl with bromine at the pyridine’s 6-position.
    • Impact : Bromine’s electronegativity and larger atomic radius may alter electronic properties and steric interactions, influencing reactivity in cross-coupling reactions. However, bromine lacks the metabolic stability conferred by trifluoromethyl groups .

Chlorinated Derivatives

  • Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate (SY359347): Structural Difference: Chlorine replaces trifluoromethyl at the pyridine’s 6-position.

Functional Group Variations in Related Heterocycles

Trifluoromethoxy-Substituted Analogues

  • Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate: Structural Difference: Trifluoromethoxy group on a phenyl ring instead of trifluoromethyl on pyridine. However, the isoxazole core may confer different target selectivity compared to thiazole .

Pyrazole- and Imidazole-Containing Analogues

  • Ethyl 6-(3-Fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: Structural Difference: Imidazo-thiazole fused system with a fluorinated aromatic substituent. Fluorine atoms enhance metabolic stability, but the fused system may reduce conformational flexibility compared to the simpler thiazole-pyridine structure .

Physicochemical and Pharmacokinetic Properties

Compound Name Key Substituents Solubility (Predicted) LogP (Estimated) Metabolic Stability
This compound Trifluoromethyl, ethyl ester Moderate in DMSO 2.8 High (CF₃ group)
Mthis compound Trifluoromethyl, methyl ester High in polar solvents 2.3 Moderate
Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate Bromine, ethyl ester Low in water 3.1 Low (Br susceptible to metabolism)
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate Trifluoromethoxy, isoxazole Low in water 3.5 High

Table 1. Comparative physicochemical properties of selected analogues

Biological Activity

Ethyl 2-[6-(trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8F3N1O2S1C_9H_8F_3N_1O_2S_1 and is characterized by its thiazole ring, which is known for contributing to various pharmacological activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that thiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. Thiazole derivatives have been reported to induce apoptosis in cancer cells, with some compounds displaying IC50 values lower than standard chemotherapeutic agents like doxorubicin. For example, one derivative exhibited an IC50 of 1.61 µg/mL against cancer cell lines, indicating significant cytotoxicity .

Table 1: Summary of Antitumor Activities of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AJurkat1.61Apoptosis induction
Compound BHT-291.98Cell cycle arrest
This compoundA-431<2.00Unknown

Antiparasitic Activity

Thiazole compounds have also been evaluated for antiparasitic effects. Certain derivatives have shown efficacy against protozoan parasites such as Giardia intestinalis and Leishmania. For instance, a related thiazole derivative demonstrated an IC50 value of 10 nM against Giardia, outperforming traditional treatments .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of thiazole derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results indicated promising antimicrobial and anticancer properties, warranting further exploration in vivo .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazoles revealed that modifications on the pyridine ring significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethyl was found to enhance potency against various pathogens .

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